molecular formula C28H46O3 B118504 (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1R)-25-hydroxy-1-(hydroxymethyl)cholecalciferol CAS No. 142508-68-7

(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1R)-25-hydroxy-1-(hydroxymethyl)cholecalciferol

Cat. No. B118504
CAS RN: 142508-68-7
M. Wt: 430.7 g/mol
InChI Key: PHNIFGLIGXOIQV-YOQPZTCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3, also known as (1R)-25-hydroxy-1-(hydroxymethyl)cholecalciferol, is a vitamin D derivative that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is complex and involves interactions with several cellular receptors and signaling pathways. This compound binds to the vitamin D receptor (VDR) and induces conformational changes that allow it to interact with coactivators and corepressors, ultimately leading to changes in gene expression. Additionally, (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been shown to modulate the activity of other signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has a wide range of biochemical and physiological effects, including regulation of calcium and phosphate metabolism, modulation of immune function, and inhibition of cell proliferation and angiogenesis. This compound has also been shown to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in lab experiments is its high potency and specificity for the VDR. This allows for precise modulation of gene expression and signaling pathways, making it a valuable tool for studying cellular processes and disease mechanisms. However, the synthesis of this compound can be challenging, and its stability and solubility may limit its use in certain experimental systems.

Future Directions

There are several areas of future research that could further elucidate the potential applications of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3. One area of interest is its role in the regulation of immune function, particularly in the context of autoimmune and inflammatory diseases. Additionally, this compound may have therapeutic potential in the treatment of cancer, either as a standalone therapy or in combination with other agents. Further studies are also needed to optimize the synthesis and formulation of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 for use in clinical settings.

Synthesis Methods

The synthesis of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 involves several steps, including the conversion of cholecalciferol to 25-hydroxycholecalciferol, followed by the addition of a hydroxymethyl group to the C-1 position of the molecule. This process is typically carried out using chemical or enzymatic methods and requires careful optimization to achieve high yields and purity.

Scientific Research Applications

(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role in regulating calcium and phosphate metabolism, which is essential for maintaining healthy bones and teeth. Additionally, this compound has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties, making it a promising candidate for the development of new therapies.

properties

CAS RN

142508-68-7

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(1R,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-12-13-26-21(9-7-15-28(25,26)5)10-11-22-16-24(30)17-23(18-29)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24+,25-,26+,28-/m1/s1

InChI Key

PHNIFGLIGXOIQV-YOQPZTCMSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)CO)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C

synonyms

1-HBDV D3
1-hydroxymethyl-3-norhydroxy-3,25-dihydroxyvitamin D3

Origin of Product

United States

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